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molecular formula C14H19NO2 B8672382 (4-Piperidin-4-yl-phenyl)-acetic acid methyl ester

(4-Piperidin-4-yl-phenyl)-acetic acid methyl ester

Cat. No. B8672382
M. Wt: 233.31 g/mol
InChI Key: DOUDPCKSDZVCFD-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

To a solution of 1.0 g of methyl 4-[1-(benzyloxy-carbonyl)piperidin-4-yl]phenylacetate in ethanol (100 ml) was added 1.0 g of 10% palladium-carbon (moisture content: 50%) and a hydrogenation reaction was effected under atmospheric pressure for 12 hours. Then the palladium-carbon was filtered off and the solvent was concentrated under reduced pressure to thereby give 0.5 g of crude methyl 4-(piperidin-4-yl)phenylacetate. To a solution of 0.5 g of this crude product and 0.5 g of 8-(chloroethyl)-10H-pyrazino[2,3-b][1,4]benzothiazine in N,N-dimethylformamide (30 ml) was added 0.87 g of anhydrous potassium carbonate and the resulting mixture was stirred under heating to 60° C. for 40 minutes. After adding water, the reaction mixture was extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 0.6 g of the title compound as a yellow oily substance.
Name
methyl 4-[1-(benzyloxy-carbonyl)piperidin-4-yl]phenylacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][C:24]([O:26][CH3:27])=[O:25])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[C].[Pd]>[NH:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][C:24]([O:26][CH3:27])=[O:25])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
methyl 4-[1-(benzyloxy-carbonyl)piperidin-4-yl]phenylacetate
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a hydrogenation reaction
FILTRATION
Type
FILTRATION
Details
Then the palladium-carbon was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1CCC(CC1)C1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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